N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline
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Overview
Description
N-[[2-(1-methyl-2-pyridin-1-iumyl)cyclohexylidene]amino]-2,4-dinitroaniline is a C-nitro compound.
Scientific Research Applications
Chemical Rearrangements and Synthesis
- Nedolya et al. (2002) observed unusual thermal rearrangements in a compound structurally related to N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline, highlighting the compound's potential in synthetic chemistry (Nedolya, Brandsma, & Trofimov, 2002).
Enzyme-linked Immunosorbent Assays
- Krämer et al. (2008) developed sensitive assays for 2,4-dinitroaniline, a compound related to the target molecule, demonstrating its potential use in environmental monitoring (Krämer, Forster, & Kremmer, 2008).
Ligand Synthesis for Catalytic Reactions
- Zafar et al. (2018) synthesized N-(1-methylpyridin-4(1H)-ylidene)amine ligands, related to the target compound, which improved the catalytic activity of palladium in carbon-carbon cross-coupling reactions (Zafar, Zahra, Tahir, Mughal, Nazar, & Rafique, 2018).
Phosphorogenic Sensors for Biothiols
- Tso, Liu, and Lo (2017) reported the synthesis of cyclometalated iridium(III) polypyridine complexes containing a 2,4-dinitrophenyl ether moiety, demonstrating the use of the target compound class in developing sensors for biothiols (Tso, Liu, & Lo, 2017).
Molecular and Crystal Structure Analysis
- Bryndal et al. (2012) analyzed the molecular and crystal structures of 2-amino-4-methylpyridine derivatives, providing insight into the structural properties of compounds similar to the target molecule (Bryndal, Kucharska, Sąsiadek, Wandas, Lis, Lorenc, & Hanuza, 2012).
Catalysis in Organic Synthesis
- Ghorbani‐Vaghei and Amiri (2014) synthesized N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, demonstrating the potential of compounds similar to the target molecule in catalyzing organic synthesis (Ghorbani‐Vaghei & Amiri, 2014).
Screening for Phytotoxicity and Antimitotic Activity
- Ozheredov et al. (2009) screened 2,4- and 2,6-dinitroaniline derivatives for phytotoxicity and antimitotic activity, suggesting potential agricultural applications of compounds related to the target molecule (Ozheredov, Yemets, Brytsun, Ozheredova, Lozynsky, & Blume, 2009).
Polymerization Catalysis
- Houghton et al. (2008) synthesized metal complexes using compounds structurally related to the target molecule for testing as ethylene polymerization catalysts (Houghton, Simonovic, Whitwood, Douthwaite, Carabineiro, Yuan, Marques, & Gomes, 2008).
Environmental Degradation of Herbicides
- Ni et al. (2016) characterized a pendimethalin nitroreductase enzyme, relevant to the degradation of dinitroaniline herbicides, suggesting environmental applications for compounds like the target molecule (Ni, Wang, Li, Yao, Dai, He, He, & Hong, 2016).
properties
Product Name |
N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline |
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Molecular Formula |
C18H20N5O4+ |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H20N5O4/c1-21-11-5-4-8-17(21)14-6-2-3-7-15(14)19-20-16-10-9-13(22(24)25)12-18(16)23(26)27/h4-5,8-12,14,20H,2-3,6-7H2,1H3/q+1/b19-15+ |
InChI Key |
WOJYSKMQJAIHRX-XDJHFCHBSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1C\2CCCC/C2=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C2CCCCC2=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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